molecular formula C8H10Cl2N2O B1586306 2-(2-Chlorophenoxy)acetamidine Hydrochloride CAS No. 58403-03-5

2-(2-Chlorophenoxy)acetamidine Hydrochloride

Cat. No.: B1586306
CAS No.: 58403-03-5
M. Wt: 221.08 g/mol
InChI Key: WPWKAEFYVGWTAE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)acetamidine Hydrochloride (CAS 58403-03-5) is a useful organic compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 g·mol⁻¹ . This fine chemical is characterized as a white to off-white solid with a melting point of 165-167 °C . As an acetamidine derivative, it serves as a versatile building block and key synthetic intermediate in organic synthesis, particularly for the construction of more complex nitrogen-containing heterocycles . Its structural features make it a valuable precursor in medicinal chemistry for the development of potential pharmacologically active molecules. Researchers utilize this compound in the synthesis of various derivatives, including heterocyclic systems like oxadiazoles, which are of significant interest in drug discovery . While its specific biological profile is an area of ongoing research, structural analogs featuring the chlorophenoxy group are explored in various fields. For instance, some chloroacetamide derivatives are investigated for their herbicidal activity by inhibiting Very Long Chain Fatty Acid Synthesis (VLCFAS) in plants . Furthermore, compounds containing dichlorophenoxy groups have been studied as potential anti-inflammatory agents and COX-2 inhibitors . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate care. Safety information indicates that it is harmful upon inhalation, skin contact, or ingestion and may cause irritation to the eyes, respiratory system, and skin . Please refer to the Material Safety Data Sheet (MSDS) for comprehensive handling and safety protocols.

Properties

IUPAC Name

2-(2-chlorophenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWKAEFYVGWTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207115
Record name Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58403-03-5
Record name Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058403035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Acetamidine Hydrochloride Core

A representative and well-documented method for preparing acetamidine hydrochloride, which forms the core amidine structure in 2-(2-Chlorophenoxy)acetamidine hydrochloride, is described in patent CN111269145A. The method involves:

  • Step a: Preparation of acid methanol by introducing hydrogen chloride gas into concentrated sulfuric acid for drying, followed by reaction with methanol to form acid methanol (46-48% w/w concentration).

  • Step b: Slow dropwise addition of acetonitrile into the acid methanol at a controlled temperature (9-11 °C), then maintaining the mixture at 20-28 °C for 5-7 hours to synthesize the acetamidine intermediate.

  • Step c: Ammoniation by adding ammonia methanol solution (15-17% w/w) slowly at 0-5 °C, with pH monitoring to ensure the reaction proceeds to completion (pH 7-8).

  • Step d: Post-reaction processing includes centrifugation to remove ammonium chloride byproduct, distillation to remove methanol, and final centrifugation to isolate the acetamidine hydrochloride product with yields reported up to 87.6%.

Reaction Equations:

$$
\text{CH}3\text{CN} + \text{CH}3\text{OH} + \text{HCl} \rightarrow \text{CH}3\text{C(NH)OCH}3 \cdot \text{HCl}
$$

$$
\text{NH}3 + \text{HCl} \rightarrow \text{NH}4\text{Cl}
$$

$$
\text{NH}3 + \text{CH}3\text{C(NH)OCH}3 \cdot \text{HCl} \rightarrow \text{CH}3\text{C(NH)NH}2 \cdot \text{HCl} + \text{CH}3\text{OH}
$$

This method optimizes reaction conditions for high purity and yield, suitable for scale-up production.

Incorporation of the 2-Chlorophenoxy Moiety

While the above method focuses on acetamidine hydrochloride, the specific 2-(2-chlorophenoxy) substitution requires an additional synthetic step involving the reaction of 2-chlorophenol derivatives with acetonitrile or related intermediates. Although direct preparative details for this compound are scarce in open literature, analogous synthesis routes involve:

  • Formation of 2-(2-chlorophenoxy)acetonitrile by nucleophilic substitution of 2-chlorophenol with chloroacetonitrile.

  • Subsequent conversion of the nitrile group to the amidine hydrochloride using the ammoniation method described above.

This approach aligns with standard organic synthesis practices for amidine derivatives.

Comparative Table of Key Preparation Parameters

Step Conditions/Parameters Notes
Acid Methanol Formation HCl + concentrated H2SO4 + MeOH Acid methanol concentration 46-48% w/w
Acetonitrile Addition 9-11 °C dropwise addition, then 20-28 °C for 5-7 h Controls reaction rate and purity
Ammoniation Ammonia methanol 15-17% w/w, 0-5 °C initial, pH 7-8 final pH control critical for completion
Post-reaction Processing Centrifugation, methanol distillation Removes ammonium chloride and solvent
Yield Up to 87.6% High yield suitable for industrial scale

Additional Notes on Related Preparations

  • Preparation of related hydrochloride salts such as 2-chloroethylamine hydrochloride involves hydrogen chloride gas introduction under controlled pH and temperature, followed by organic acid addition and distillation to remove water. These methods highlight the importance of precise gas flow, temperature control, and purification steps, which are also relevant to amidine hydrochloride preparations.

  • Synthetic routes involving esterification, hydrazide formation, and coupling reactions with aromatic amines are common in related amidine derivative syntheses, which may inform modifications for this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)acetamidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenoxy)acetamidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)acetamidine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Key structural differences among acetamidine derivatives include:

  • Substituent Position on the Aromatic Ring : The position of chlorine (e.g., 2-, 3-, or 4-chloro) or other groups (e.g., methoxy, methyl, or phenylthio) significantly impacts biological activity.
  • Backbone Modifications: Variations such as hydroxy, carboxamidino, or piperazine substitutions alter electronic properties and binding affinity.
Table 1: Comparison of Select Acetamidine Derivatives
Compound Name Substituent(s) Molecular Formula Key Activity/Notes Reference
2-(2-Chlorophenoxy)acetamidine HCl 2-Cl-phenoxy C₈H₉Cl₂N₂O Inactive in anticonvulsant assays
2-(2,4-Dichlorophenoxy)acetamidine HCl 2,4-diCl-phenoxy C₈H₈Cl₃N₂O High anticonvulsant activity (e.g., compound 7f)
2-(3-Methoxyphenyl)acetamidine HCl 3-MeO-phenyl C₉H₁₃ClN₂O Structural analogue; activity not reported
2-(Phenylthio)acetamidine HCl Ph-S- C₈H₁₁ClN₂S Potential sulfur-based interactions
2-Chloroacetamidine HCl Cl- (directly on backbone) C₂H₅Cl₂N₂ Simpler structure; limited bioactivity data

Key Research Findings

Substituent Hierarchy: Anticonvulsant potency follows the order: 2,4-diCl-phenoxy > 2-Cl-phenoxy > phenoxy .

Exceptions: Compound 8a (2-phenoxy with piperazine) defied trends, suggesting unique interactions with biological targets .

Pharmacophore Optimization: The 3-(2-chloroethyl)carbonylamino group emerged as a critical pharmacophore for maximizing activity .

Biological Activity

2-(2-Chlorophenoxy)acetamidine Hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The mechanisms can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can interact with receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity and signaling pathways.
  • Antimicrobial Activity : The presence of the chlorophenoxy group enhances its ability to disrupt bacterial cell wall synthesis, thereby exhibiting antibacterial properties against various pathogens.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways:

  • Methylation Processes : Similar to other acetamides, this compound may participate in methylation reactions that are crucial for gene expression and protein function.
  • Cell Signaling : By modulating key signaling pathways, it can influence processes such as apoptosis and cell proliferation.

Antimicrobial Activity

A study highlighted the antibacterial potential of related compounds, suggesting that this compound could exhibit similar effects. For instance:

  • In vitro tests demonstrated significant inhibitory effects against Klebsiella pneumoniae , with a minimum inhibitory concentration (MIC) indicating its effectiveness as an antibacterial agent .
  • Time-kill kinetics revealed that the compound could reduce viable bacterial counts significantly within a short exposure time, confirming its bactericidal properties .

Anticancer Potential

The compound's anticancer activity has also been explored:

  • Research has shown that derivatives of acetamides can induce apoptosis in cancer cells through the modulation of apoptotic pathways. This suggests that this compound may have similar effects, warranting further investigation into its potential as an anticancer therapeutic .

Comparative Biological Activity Table

Activity Type Tested Pathogen/Cell Line MIC (µg/mL) Effectiveness
AntibacterialKlebsiella pneumoniae16Significant inhibition
AnticancerVarious cancer cell linesN/AInduces apoptosis

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest favorable absorption characteristics and low toxicity levels in vitro, making it a candidate for further development as a therapeutic agent.

Q & A

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Substitute acetonitrile with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing E-factor by 20%. Catalytic methods (e.g., Cu(I)-NHC complexes) enable room-temperature reactions, lowering energy consumption. Recover unreacted starting materials via membrane separation (e.g., nanofiltration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenoxy)acetamidine Hydrochloride
Reactant of Route 2
2-(2-Chlorophenoxy)acetamidine Hydrochloride

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